アルベスピマイシン塩酸塩

概要

説明

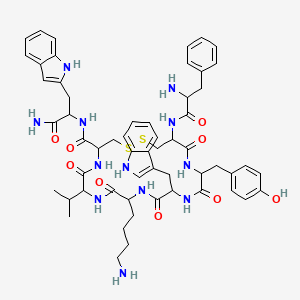

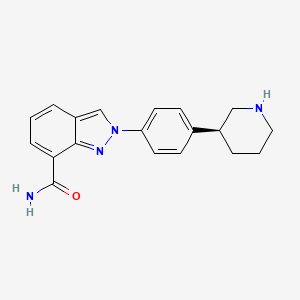

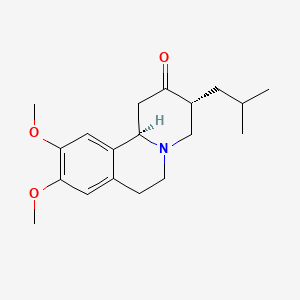

アルベスピマイシン塩酸塩: はゲルダナマイシンの誘導体であり、熱ショックタンパク質90(HSP90)阻害剤です。 特に固形腫瘍や急性骨髄性白血病の治療において、抗腫瘍剤としての可能性が調査されています 。 アルベスピマイシン塩酸塩は、代謝安定性の低下、血漿タンパク結合の低下、水溶性の向上、経口バイオアベイラビリティの向上、肝毒性の低下、およびその前駆体であるタネスピマイシンと比較して優れた抗腫瘍活性を示すなど、いくつかの薬理学的に望ましい特性を示します .

科学的研究の応用

Chemistry: : In chemistry, alvespimycin hydrochloride is used as a tool compound to study the inhibition of HSP90 and its effects on protein folding and stability .

Biology: : In biological research, alvespimycin hydrochloride is employed to investigate the role of HSP90 in cellular processes and its potential as a therapeutic target for various diseases .

Medicine: : Alvespimycin hydrochloride has been extensively studied for its antitumor activity. It has shown promise in preclinical and clinical trials for the treatment of solid tumors, acute myeloid leukemia, and other cancers .

Industry: : In the pharmaceutical industry, alvespimycin hydrochloride is used in drug development and research to explore new therapeutic approaches for cancer treatment .

作用機序

生化学分析

Biochemical Properties

Alvespimycin hydrochloride plays a significant role in biochemical reactions. It inhibits HSP90, a chaperone protein that aids in the assembly, maturation, and folding of proteins . This inhibition targets client proteins for proteasomal destruction, including oncogenic kinases such as BRAF . Alvespimycin hydrochloride also demonstrates redox cycling catalyzed by purified human cytochrome P450 reductase (CYP3A4/3A5) to quinones and hydroquinones .

Cellular Effects

Alvespimycin hydrochloride has profound effects on various types of cells and cellular processes. It mediates an antitumor activity through HSP90 inhibition, resulting in the depletion of client proteins that have oncogenic activity . This influence extends to cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Alvespimycin hydrochloride involves the inhibition of HSP90 and its regulation of correct folding and function of many cellular signaling proteins, referred to as Hsp90 client proteins . This inhibition leads to the proteasomal destruction of these client proteins, including oncogenic kinases such as BRAF .

Dosage Effects in Animal Models

The effects of Alvespimycin hydrochloride vary with different dosages in animal models. A physiologically based pharmacokinetic model of Alvespimycin hydrochloride in mice was built and successfully characterized the time course of the disposition of Alvespimycin hydrochloride in mice .

Metabolic Pathways

Alvespimycin hydrochloride is involved in metabolic pathways that include redox cycling catalyzed by purified human cytochrome P450 reductase (CYP3A4/3A5) to quinones and hydroquinones . It could also form glutathione conjugates at the 19-position on the quinone ring .

準備方法

合成経路と反応条件: : アルベスピマイシン塩酸塩は、ゲルダナマイシンから出発して一連の化学反応によって合成されます。 主なステップには、ゲルダナマイシン構造の修飾によりジメチルアミノエチルアミノ基を導入して、17-ジメチルアミノエチルアミノ-17-デメトキシゲルダナマイシン(17-DMAG)を形成することが含まれます 。 反応条件は通常、目的の変換を促進するために有機溶媒と触媒を使用します。

工業的生産方法: : アルベスピマイシン塩酸塩の工業的生産は、高収率と純度を確保するために最適化された反応条件を用いた大規模合成を伴います。 プロセスには、最終生成物を単離するための結晶化やクロマトグラフィーなどの精製ステップが含まれます .

化学反応の分析

反応の種類: : アルベスピマイシン塩酸塩は、酸化、還元、置換反応など、さまざまな化学反応を受けます。 これらの反応は、化合物の構造を修飾し、薬理学的特性を向上させるために不可欠です .

一般的な試薬と条件: : アルベスピマイシン塩酸塩の合成と修飾に使用される一般的な試薬には、有機溶媒、酸、塩基、触媒などがあります。 反応条件は、目的の化学変換を達成するために慎重に制御されます .

生成される主な生成物: : アルベスピマイシン塩酸塩の化学反応から生成される主な生成物には、薬物動態学的および薬力学的な特性が改善されたさまざまなアナログと誘導体が含まれます .

科学研究の応用

化学: : 化学では、アルベスピマイシン塩酸塩は、HSP90の阻害とそのタンパク質の折り畳みと安定性への影響を研究するためのツール化合物として使用されます .

生物学: : 生物学的研究では、アルベスピマイシン塩酸塩は、細胞プロセスにおけるHSP90の役割とそのさまざまな疾患に対する治療標的としての可能性を調査するために使用されます .

医学: : アルベスピマイシン塩酸塩は、その抗腫瘍活性について広く研究されています。 固形腫瘍、急性骨髄性白血病、その他の癌の治療において、前臨床試験および臨床試験で有望な結果を示しています .

産業: : 製薬業界では、アルベスピマイシン塩酸塩は、癌治療のための新しい治療アプローチを探求するために、薬物開発と研究に使用されています .

類似化合物との比較

類似化合物: : アルベスピマイシン塩酸塩に類似した化合物には、タネスピマイシン、ゲルダナマイシン、その他のHSP90阻害剤などがあります .

独自性: : アルベスピマイシン塩酸塩は、水溶性の向上、経口バイオアベイラビリティの向上、肝毒性の低下、およびタネスピマイシンと比較して優れた抗腫瘍活性など、薬理学的特性が向上しているため際立っています 。 これらの特性により、さらなる開発と臨床使用のためのより魅力的な候補となっています。

特性

IUPAC Name |

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48N4O8.ClH/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8;/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40);1H/b11-9-,19-10+,21-16+;/t18-,20+,25+,26+,28-,30+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFSYBWLNYPEFJK-IHLRWNDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)/C)OC)OC(=O)N)\C)C)O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H49ClN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431773 | |

| Record name | Alvespimycin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

653.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467214-21-7 | |

| Record name | Alvespimycin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALVESPIMYCIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/612K359T69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Alvespimycin hydrochloride and how does it affect cancer cells?

A1: Alvespimycin hydrochloride, also known as 17-DMAG, is an inhibitor of Heat Shock Protein 90 (Hsp90) []. Hsp90 is a chaperone protein that plays a crucial role in the proper folding, stability, and function of various client proteins, many of which are involved in cell signaling and growth [, ]. By binding to Hsp90, Alvespimycin disrupts its chaperone function, leading to the degradation of these client proteins [, ]. In the context of cancer, many Hsp90 client proteins are oncogenic, meaning they contribute to tumor development and progression. Therefore, by promoting the degradation of these oncogenic proteins, Alvespimycin hydrochloride exerts its anti-cancer effects [, ].

Q2: What types of cancer have shown sensitivity to Alvespimycin hydrochloride in preclinical or clinical settings?

A2: Research has shown promising results with Alvespimycin hydrochloride in the context of HER2-positive metastatic breast cancer (HER2+ MBC) []. In a Phase I clinical trial, Alvespimycin hydrochloride, in combination with Trastuzumab, demonstrated antitumor activity in patients with refractory HER2+ MBC []. Additionally, preclinical studies and early clinical observations suggest potential for Alvespimycin hydrochloride in ovarian cancer treatment [].

Q3: What were the main findings of the Phase I clinical trial investigating Alvespimycin hydrochloride in combination with Trastuzumab?

A4: The Phase I dose-escalation trial aimed to determine the maximum tolerated dose (MTD), pharmacokinetics, and pharmacodynamics of Alvespimycin hydrochloride when combined with Trastuzumab []. The study enrolled patients with advanced solid tumors progressing despite standard therapy, with a majority having HER2+ MBC []. The MTD of weekly Alvespimycin hydrochloride in this combination was determined to be 80 mg/m2 []. The combination was deemed safe and tolerable, with manageable side effects. Importantly, the trial observed antitumor activity in patients with refractory HER2+ MBC and some responses in ovarian cancer, supporting further investigation of this combination therapy [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride](/img/structure/B1663545.png)

![2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid](/img/structure/B1663549.png)